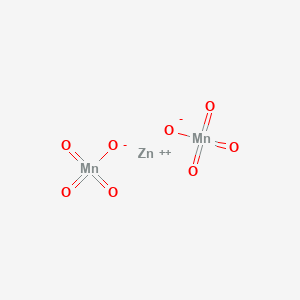

zinc;dipermanganate

Description

Historical Trajectories and Evolution of Permanganate (B83412) Research

The study of permanganates dates back to 1659 when Johann Rudolf Glauber discovered potassium permanganate. unacademy.comunacademy.comwikipedia.org He observed that reacting the mineral pyrolusite (manganese dioxide, MnO₂) with potassium carbonate produced a substance that dissolved in water to form a green solution (potassium manganate) that gradually turned violet, indicating the formation of permanganate. unacademy.comunacademy.comwikipedia.org It wasn't until nearly two centuries later that the disinfectant properties of permanganates were investigated by Henry Bollmann Condy, who patented a solution he called 'Condy's Fluid'. wikipedia.org This early work laid the foundation for the synthesis and study of various permanganate salts, including those of transition metals. The industrial production of potassium permanganate began in the early 20th century, and its use in applications like water treatment became more widespread. unacademy.com The study of the thermal decomposition of permanganate salts, such as silver permanganate, began to gain attention, with early research focusing on identifying the decomposition products. cdnsciencepub.com

Zinc;Dipermanganate: Position and Significance within Transition Metal Permanganate Chemistry

Zinc;dipermanganate is a notable member of the transition metal permanganate family. t3db.ca These compounds are characterized by the presence of the permanganate anion (MnO₄⁻) and a transition metal cation. libretexts.orgt3db.ca The chemistry of transition metal permanganates is diverse, with their properties being influenced by the nature of the metal cation. sciencemadness.org For instance, the thermal stability of permanganates can vary significantly. Zinc permanganate, for example, decomposes between 90-105 °C. echemi.comamericanelements.com

The structure of zinc;dipermanganate has been a subject of study. For instance, research on tetraamminezinc(II) dipermanganate, Zn(NH₃)₄₂, revealed a cubic lattice structure. researchgate.net In transition metal chemistry, manganese can exist in various oxidation states, from +2 to +7, leading to compounds with distinct colors and properties. libretexts.org The permanganate ion itself is a potent oxidizing agent. libretexts.org Zinc;dipermanganate, as a strong oxidant, finds use in organic synthesis and as a component in some pyrotechnic compositions. echemi.commdpi.com

The study of mixed-metal oxides derived from transition metal permanganates is an area of significant interest. For example, the thermal decomposition of cobalt-manganese complexes can yield efficient catalysts. researchgate.net Similarly, zinc manganate (B1198562) (ZnMn₂O₄), which can be synthesized from precursors involving zinc permanganate, is a material with applications in catalysis and electronics. researchgate.netresearchgate.net

Current Research Paradigms and Unexplored Frontiers of Zinc;Dipermanganate

Current research on zinc;dipermanganate and related materials is focused on several key areas, including its application as an oxidizing agent, in materials synthesis, and in energy storage.

As a powerful oxidizing agent, zinc permanganate is utilized in various chemical reactions. lookchem.comontosight.ai Its reactivity with organic compounds makes it a valuable reagent in organic synthesis. echemi.comontosight.ai Research continues to explore its efficacy in oxidizing a wide range of organic contaminants, a field where permanganate oxidation is seen as an attractive remediation strategy. acs.org

In materials science, there is ongoing interest in using zinc permanganate and its derivatives as precursors for the synthesis of advanced materials. For instance, spinel-type zinc manganate (ZnMn₂O₄) is considered a promising cathode material for aqueous zinc-ion batteries due to its high theoretical capacity and the abundance of its constituent elements. mdpi.comnih.gov Research in this area focuses on overcoming challenges such as low intrinsic conductivity and volume changes during charging and discharging. mdpi.com The synthesis of nanostructured materials, such as nano-sized zinc oxide, has also been explored, with studies focusing on their spectroscopic properties. colostate.edu

A significant and emerging area of research is the development of redox flow batteries. The hybrid Zinc/Manganate-Permanganate system is being investigated as a low-cost, high-energy-density alternative to current technologies like vanadium-based systems. anr.frresearchgate.net This research aims to develop key components such as high-capacity zinc anodes and stable cathodes in permanganate-based electrolytes to improve battery performance. anr.fr

Unexplored frontiers include a more detailed understanding of the reaction mechanisms of zinc permanganate in various applications. For example, while the combustion mechanism of zinc/potassium permanganate pyrotechnic compositions has been studied, further research could elucidate the precise role of the zinc cation in such reactions. mdpi.com Additionally, a deeper investigation into the structure-property relationships of different crystalline forms of zinc permanganate could lead to the development of materials with tailored properties for specific applications. researchgate.net Further research into the buffer effects and identification of oxidation products in permanganate reactions with organic compounds is also needed to build more comprehensive predictive models. acs.org

Data Tables

Table 1: Physical and Chemical Properties of Zinc;Dipermanganate

| Property | Value | Source(s) |

| Chemical Formula | Zn(MnO₄)₂ | echemi.com |

| Molecular Weight | 303.28 g/mol | echemi.comamericanelements.com |

| Appearance | Purplish-colored crystalline solid; Violet-brown or black, hygroscopic crystals | lookchem.comechemi.comchemicalbook.com |

| Melting Point | 90-105 °C (decomposes) | echemi.comamericanelements.com |

| Density | 2.45 g/cm³ | echemi.comamericanelements.com |

| Solubility | Soluble in water and acids; decomposes in alcohol | lookchem.comechemi.com |

| CAS Number | 23414-72-4 | lookchem.comechemi.comamericanelements.com |

Properties

IUPAC Name |

zinc;dipermanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mn.8O.Zn/q;;;;;;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWLSAUXTXZYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mn2O8Zn | |

| Record name | ZINC PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075038 | |

| Record name | Zinc permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc permanganate appears as a purplish colored crystalline solid. Noncombustible but accelerates burning of combustible material. Explosion hazard if the combustible material is finely divided. Contact with liquid combustible materials may result in spontaneous ignition. Contact with sulfuric acid may result in fires or explosions., Purplish to black deliquescent crystals; [HSDB] | |

| Record name | ZINC PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc permanganate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: 33.3 g/100 cc cold water /Hexahydrate/, Very soluble in water, deliquescent | |

| Record name | ZINC PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.45 g/cu cm, Black crystals, solutions look purple; rhombic; density 2.45 g/cu m; decomposes 90-105 °C /Hexahydrate/ | |

| Record name | ZINC PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Purplish colored crystalline solid, Black-crystals, solution looks purple | |

CAS No. |

23414-72-4 | |

| Record name | ZINC PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc permanganate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023414724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc permanganate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PERMANGANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0314CY55NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Dec @ 90 - 105 °C | |

| Record name | ZINC PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for Zinc;dipermanganate

Direct Metathesis Reactions and Yield Optimization

Direct metathesis, or double displacement, is a common and straightforward approach for synthesizing many inorganic salts, including zinc permanganate (B83412). This method relies on the exchange of ions between two soluble precursor salts in a solution, leading to the formation of the desired product. The reaction is typically driven to completion by the precipitation of a sparingly soluble by-product.

Salt Exchange Routes

Salt exchange routes for the synthesis of zinc permanganate involve reacting a soluble zinc salt with a soluble permanganate salt. The key to a successful synthesis is the selection of reactants that will form an insoluble by-product, which can be easily removed by filtration, leaving the aqueous zinc permanganate solution.

Commonly employed precursors for this method are barium permanganate and silver permanganate, due to the low solubility of their corresponding sulfate (B86663) and halide salts. For example, reacting barium permanganate with zinc sulfate results in the precipitation of barium sulfate. wikipedia.orgsciencemadness.org

Reaction: Ba(MnO₄)₂(aq) + ZnSO₄(aq) → Zn(MnO₄)₂(aq) + BaSO₄(s)↓

Similarly, another effective route involves the reaction of zinc hexafluorosilicate (B96646) with potassium permanganate. researchgate.net In this case, the reaction is driven by the formation of potassium hexafluorosilicate, which is sparingly soluble and precipitates from the solution. researchgate.net

Reaction: ZnSiF₆ + 2KMnO₄(aq) → Zn(MnO₄)₂(aq) + K₂SiF₆(s)↓

The resulting zinc permanganate solution can then be carefully evaporated to yield crystalline zinc permanganate hexahydrate, a violet-brown or nearly black deliquescent solid. echemi.com

| Zinc Precursor | Permanganate Precursor | Insoluble By-product | Chemical Equation | Reference |

|---|---|---|---|---|

| Zinc Sulfate (ZnSO₄) | Barium Permanganate (Ba(MnO₄)₂) | Barium Sulfate (BaSO₄) | ZnSO₄ + Ba(MnO₄)₂ → Zn(MnO₄)₂ + BaSO₄ | wikipedia.orgsciencemadness.org |

| Zinc Chloride (ZnCl₂) | Silver Permanganate (AgMnO₄) | Silver Chloride (AgCl) | ZnCl₂ + 2AgMnO₄ → Zn(MnO₄)₂ + 2AgCl | researchgate.net |

| Zinc Hexafluorosilicate (Zn[SiF₆]) | Potassium Permanganate (KMnO₄) | Potassium Hexafluorosilicate (K₂SiF₆) | Zn[SiF₆] + 2KMnO₄ → Zn(MnO₄)₂ + K₂SiF₆ | researchgate.net |

Influence of Precursor Purity and Stoichiometry

The yield and purity of the final zinc permanganate product are critically dependent on the purity of the precursors and the precision of the stoichiometry used in the reaction.

Precursor Purity: The use of high-purity starting materials is essential to prevent contamination of the final product. Impurities in the precursor salts, such as other metal ions or anions, can co-precipitate or remain in the solution, compromising the integrity of the zinc permanganate. For instance, industrial-grade zinc sulfate can be purified using zinc powder and potassium permanganate to remove contaminants before being used in synthesis. researchgate.net The principle that precursor purity quantitatively affects the final product's composition is a fundamental concept in materials synthesis.

Stoichiometry: Precise control of the molar ratios of the reactants is crucial for maximizing the yield and ensuring the complete consumption of the limiting reagent. An incorrect stoichiometric ratio can lead to a final product contaminated with unreacted precursors. For example, in the reaction between zinc sulfate and barium permanganate, a 1:1 molar ratio is required. Using an excess of zinc sulfate would result in its presence in the final solution, while an excess of barium permanganate would be an unnecessary waste of a more expensive reagent and could complicate purification.

| Molar Ratio (ZnSO₄:Ba(MnO₄)₂) | Limiting Reactant | Theoretical Yield of Zn(MnO₄)₂ | Contaminants in Solution |

|---|---|---|---|

| 0.9 : 1.0 | ZnSO₄ | 90% | Excess Ba(MnO₄)₂ |

| 1.0 : 1.0 | None | 100% | Minimal (ideally none) |

| 1.1 : 1.0 | Ba(MnO₄)₂ | 100% (based on Ba(MnO₄)₂) | Excess ZnSO₄ |

Permanganic Acid Mediated Synthesis Pathways

An alternative to direct metathesis is the use of permanganic acid (HMnO₄) as an intermediate. This strong, albeit unstable, acid readily reacts with basic zinc compounds to form zinc permanganate and water. This method can produce a very pure product as the by-product is simply water.

In-situ Generation of Permanganic Acid

Permanganic acid is typically prepared in-situ due to its instability, especially in concentrated forms. sciencemadness.org A common and effective method for its generation is the reaction of barium permanganate with a stoichiometric amount of dilute sulfuric acid. wikipedia.orgsciencemadness.org

Reaction: Ba(MnO₄)₂(aq) + H₂SO₄(aq) → 2HMnO₄(aq) + BaSO₄(s)↓

The insoluble barium sulfate is meticulously removed via filtration, yielding a clear, purple solution of permanganic acid. This acid solution is then carefully reacted with a suitable basic zinc precursor, such as zinc oxide (ZnO), zinc hydroxide (B78521) (Zn(OH)₂), or zinc carbonate (ZnCO₃). sciencemadness.orgbme.hu

Reaction with Zinc Oxide: 2HMnO₄(aq) + ZnO(s) → Zn(MnO₄)₂(aq) + H₂O(l)

This pathway is advantageous because it avoids the introduction of other salt ions into the solution, simplifying the purification process. The reaction has been successfully used to prepare aqueous solutions of zinc permanganate, among other metal permanganates. sciencemadness.org

Control of Reaction By-products and Contaminants

The primary challenge in the permanganic acid route is managing its decomposition and avoiding contaminants from the generation step.

Permanganic Acid Decomposition: Permanganic acid solutions are unstable and can decompose, particularly when exposed to heat, light, or if they are too concentrated. wikipedia.orgsciencemadness.org The decomposition produces manganese dioxide (MnO₂), oxygen, and water, with the formed MnO₂ acting as a catalyst for further decomposition. wikipedia.org

Reaction: 4HMnO₄(aq) → 4MnO₂(s) + 3O₂(g) + 2H₂O(l)

To minimize this, the synthesis is performed at low temperatures and with dilute solutions.

Contaminants: If sulfuric acid is used to generate HMnO₄, any excess acid will remain in the solution and can contaminate the final product. Using an exact stoichiometric amount is crucial. Contamination with permanganyl sulphate can also occur. researchgate.net The reaction of permanganic acid directly with metals is generally not recommended as it can lead to the formation of lower-valence manganese compounds as by-products. sciencemadness.org

| By-product / Contaminant | Source | Control Strategy | Reference |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | Decomposition of HMnO₄ | Use low temperatures, dilute solutions, and avoid light exposure. | wikipedia.orgsciencemadness.org |

| Excess Sulfuric Acid (H₂SO₄) | Incomplete reaction with Ba(MnO₄)₂ | Use precise stoichiometric amounts of reactants. | researchgate.net |

| Lower-valence Mn compounds | Reaction of HMnO₄ with elemental metals | Use basic zinc compounds (oxide, hydroxide, carbonate) instead of elemental zinc. | sciencemadness.org |

Electrochemical Synthesis Approaches and Reactor Design Considerations

Electrochemical methods offer a modern, reagent-efficient alternative for producing permanganates. ua.es This approach involves the anodic oxidation of manganese or a manganese alloy to form permanganate ions directly in an electrolytic cell.

The general principle involves using a manganese-containing anode which dissolves under an applied potential, releasing Mn⁷⁺ as the permanganate ion (MnO₄⁻). A notable process described as early as 1921 involves the electrolysis of a potassium carbonate solution using a ferromanganese anode. youtube.com

Key considerations for reactor design are crucial for optimizing the efficiency and yield of the electrochemical synthesis. mountainscholar.org

Electrodes: A manganese or ferromanganese anode serves as the source of manganese. youtube.com The cathode should be an inert material, such as stainless steel or iron. rsc.org

Electrolyte: The electrolyte must support conductivity and facilitate the desired reactions. Solutions of potassium carbonate (15-30%) have been shown to be effective. youtube.com For direct zinc permanganate synthesis, the anolyte could contain a soluble zinc salt.

Cell Division: A critical design feature is the separation of the anode and cathode compartments using a diaphragm or an ion-exchange membrane. cecri.res.in This division is essential to prevent the permanganate ions formed at the anode from migrating to the cathode and being electrochemically reduced, which would drastically lower the yield. cecri.res.in Cation-exchange membranes are particularly effective as they allow cations (like K⁺ or Zn²⁺) to pass through to the cathode while blocking the anionic permanganate. cecri.res.in

Operating Conditions: Parameters such as current density, temperature, and electrolyte flow rate must be carefully controlled to maximize current efficiency and minimize side reactions, like the evolution of oxygen at the anode. rsc.org

| Component | Material / Parameter | Purpose / Rationale | Reference |

|---|---|---|---|

| Anode | Manganese or Ferromanganese | Source of manganese for oxidation to permanganate. | youtube.com |

| Cathode | Iron, Stainless Steel | Inert surface for the cathodic reduction reaction (e.g., hydrogen evolution). | rsc.org |

| Electrolyte (Anolyte) | Potassium Carbonate or Zinc Salt Solution | Provides conductivity and reactants. Optimal concentration enhances efficiency. | youtube.com |

| Separator | Diaphragm, Cation-Exchange Membrane | Prevents reduction of permanganate at the cathode, increasing yield. | cecri.res.in |

| Current Density | Optimized Value (e.g., 40-80 mA/cm²) | Affects reaction rate and efficiency; too high can favor side reactions. | rsc.org |

Non-Aqueous and Green Chemistry Preparative Methods

While traditional synthesis of zinc permanganate often involves aqueous metathesis reactions, such as reacting barium permanganate with zinc sulfate, contemporary research focuses on methods that offer greater control and sustainability. researchgate.net Non-aqueous and green chemistry approaches are at the forefront of this evolution.

Non-Aqueous Methods: The use of non-aqueous solvents in sol-gel processes can overcome some of the limitations of aqueous systems, offering better control over reaction pathways on a molecular level. acs.org This enables the synthesis of materials with high crystallinity and uniform particle morphologies. acs.org For zinc dipermanganate, potential non-aqueous routes could involve the reaction of zinc precursors, like zinc acetylacetonate, in organic solvents such as benzyl (B1604629) alcohol or acetone. acs.org The oxygen required for oxide formation can be supplied by the solvent itself, for instance, through aldol (B89426) condensation in the case of ketones. acs.org Research has also indicated that zinc permanganate can be purified through crystallization from a non-aqueous mixture of dichloromethane (B109758) (CH₂Cl₂) and benzene, suggesting its stability and the feasibility of processing in such solvent systems. researchgate.net

Green Chemistry Methods: Green chemistry principles focus on creating more sustainable chemical processes. For permanganates, a key strategy involves the recycling of manganese dioxide (MnO₂), a common by-product of permanganate oxidation reactions, which can be re-oxidized to regenerate the permanganate. researchgate.net This approach significantly reduces the environmental impact and makes the technology more sustainable. researchgate.net

| Method Type | Precursors & Reagents | Potential Advantages | Research Findings/Basis |

| Non-Aqueous Sol-Gel | Zinc Acetylacetonate, Benzyl Alcohol or other organic solvents | High crystallinity, defined particle morphology, better reaction control. acs.org | Based on general non-aqueous routes for metal oxides; offers a pathway to overcome limitations of aqueous systems. acs.org |

| Green Synthesis | Green-synthesized Zinc Oxide, Permanganic Acid | Reduced environmental impact, use of benign materials, potential for MnO₂ recycling. researchgate.netacs.org | Based on combining green synthesis of ZnO precursors and the principle of recycling MnO₂ in permanganate chemistry. researchgate.netacs.orgjwent.net |

Post-Synthetic Purification and Crystalline Control

The purification of zinc dipermanganate and the control of its crystalline form are crucial for obtaining a high-purity, stable product.

Purification: A primary method for purifying zinc dipermanganate involves removing by-products from the initial synthesis. For instance, when prepared from aluminum permanganate and a zinc source (like zinc oxide), the resulting solution contains the desired zinc dipermanganate. google.com This solution can be purified and concentrated through evaporation, which can be performed at atmospheric or reduced pressure. google.com As the solution concentrates, impurities such as sulfates will progressively crystallize out and can be removed by filtration. google.com

Another effective technique is recrystallization from a suitable solvent system. As noted, zinc dipermanganate can be purified by crystallizing it from a dichloromethane-benzene mixture, which is particularly useful for removing organic-soluble impurities or for obtaining specific crystalline habits. researchgate.net The use of oxidizing agents like potassium permanganate can also be part of a broader purification strategy in zinc refining processes to precipitate impurities such as iron from zinc sulfate solutions before further processing. google.commdpi.commdpi.com

Crystalline Control: Control over the crystallization process is key to obtaining well-defined crystals of zinc dipermanganate. A patented method describes that concentrating the aqueous solution of the permanganate, followed by cooling, can yield well-definable crystals that can be separated and stored. google.com The rate of evaporation and the final concentration before cooling are critical parameters that influence crystal size and quality.

The choice of solvent also plays a significant role. While aqueous solutions can yield the hexahydrate form, non-aqueous solvent systems, as mentioned in purification, can lead to the formation of anhydrous or different solvated crystals. researchgate.netechemi.com The principles of non-aqueous sol-gel synthesis inherently provide a high degree of control over particle size and shape, which could be applied to produce zinc dipermanganate with specific nanoscale morphologies. acs.org

| Technique | Description | Impurities Removed | Product Form | Source |

| Evaporative Crystallization | Concentrating an aqueous solution by evaporation to precipitate less soluble by-products. | Sulfates and excess unreacted salts. | Well-definable crystals (hexahydrate). echemi.com | google.com |

| Solvent Recrystallization | Dissolving the compound in a solvent system (e.g., CH₂Cl₂-benzene) and allowing it to crystallize. | Organic-soluble impurities, other inorganic salts. | Purified crystals. | researchgate.net |

Mechanistic Investigations of Zinc;dipermanganate Reactivity

Thermal Decomposition Pathways and Stability Studies

Zinc;dipermanganate is a thermally sensitive compound. wikipedia.orgnih.gov The hexahydrate form, in particular, is known to decompose upon exposure to light and air. nih.govechemi.com The decomposition temperature is reported to be in the range of 90-105 °C. nih.gov Upon heating, it is stated to emit toxic fumes of zinc oxide. nih.gov

While detailed mechanistic studies on the thermal decomposition of pure zinc;dipermanganate are limited, research on the combustion of zinc and potassium permanganate (B83412) (Zn/KMnO₄) mixtures provides valuable insights. nih.gov In these systems, the initial step of the reaction is the thermal decomposition of the permanganate. nih.gov This decomposition releases oxygen gas. wikipedia.orgnih.gov

The subsequent reactions involve the formation of various manganese and mixed-metal species. The decomposition of potassium permanganate at 230°C yields potassium manganate (B1198562) (K₂MnO₄) and manganese dioxide (MnO₂). wikipedia.org In the presence of zinc, the decomposition products can include various manganese oxides such as MnO₂, manganese(III) oxide (Mn₂O₃), and manganese(II,III) oxide (Mn₃O₄), as well as cation-doped manganese dioxide. nih.gov The presence of zinc and other manganese species can also accelerate the decomposition of intermediate products like potassium manganate. nih.gov It is plausible that the thermal decomposition of zinc;dipermanganate follows a similar pathway, initiated by the breakdown of the permanganate ion and leading to the formation of zinc oxide and various manganese oxides.

Interactive Table: Decomposition Properties of Zinc;Dipermanganate

| Property | Value | Source(s) |

| Decomposition Temperature | 90 - 105 °C | nih.gov |

| Stability | Decomposes on exposure to light and air (Hexahydrate) | nih.govechemi.com |

| Gaseous Decomposition Product | Oxygen | wikipedia.orgnih.gov |

| Solid Decomposition Products (Inferred) | Zinc Oxide, Manganese Dioxide, other Manganese Oxides | nih.govnih.gov |

Kinetic Analysis of Decomposition Processes

In the context of decomposition, studies on the photocatalytic degradation of potassium permanganate using zinc oxide nanoparticles have employed various kinetic models to describe the process, including pseudo-first-order, pseudo-second-order, and intra-particle diffusion models. chalcogen.roresearchgate.net The intra-particle diffusion kinetic model was found to be the most suitable for describing the degradation mechanism in that particular system. chalcogen.roresearchgate.net

Furthermore, research on the thermal decomposition of potassium permanganate has shown that the process can be analyzed using equations such as the Prout and Tompkins model, which describes an initial acceleratory period followed by a deceleratory period. researchgate.net The rate of decomposition can be significantly influenced by the presence of additives. For instance, the presence of manganese dioxide tends to eliminate the initial acceleratory period, making the decomposition rate deceleratory throughout the process. researchgate.net The introduction of zinc oxide was also found to have a catalytic effect, primarily on the deceleratory rate process. researchgate.net These findings suggest that the kinetics of zinc;dipermanganate decomposition are likely complex and influenced by the formation of its own decomposition products, such as zinc oxide and manganese dioxide.

Identification of Decomposition Products and Their Impact on Reactivity

The primary decomposition products of zinc;dipermanganate are expected to be zinc oxide and various manganese oxides. nih.govnih.gov When heated to decomposition, zinc;dipermanganate is reported to emit toxic fumes of zinc oxide. nih.gov

Studies on the closely related Zn/KMnO₄ system have identified several solid products resulting from thermal decomposition. These include potassium manganate (K₂MnO₄), cation-doped manganese(IV) oxide (MnO₂), and, at higher temperatures, a mixture of amorphous manganese oxides such as β-MnO₂, Mn₂O₃, and Mn₃O₄. nih.gov Notably, in these studies, the formation of zinc oxide was not observed under certain conditions, suggesting that zinc may instead be incorporated into mixed zinc-manganese oxides. nih.gov

Interactive Table: Identified and Inferred Decomposition Products of Permanganate Systems

| System | Identified/Inferred Products | Impact on Reactivity | Source(s) |

| Zinc;dipermanganate | Zinc Oxide | Catalytic effect on decomposition | nih.govresearchgate.net |

| Zinc;dipermanganate | Manganese Dioxide | Catalytic effect on decomposition | nih.govresearchgate.net |

| Zn/KMnO₄ | Potassium Manganate | Intermediate product | nih.gov |

| Zn/KMnO₄ | Cation-doped Manganese(IV) Oxide | - | nih.gov |

| Zn/KMnO₄ | β-MnO₂, Mn₂O₃, Mn₃O₄ | - | nih.gov |

Interaction with Inorganic Species and Ligand Exchange Dynamics

The interaction of zinc;dipermanganate with other inorganic species is largely governed by the chemistry of the permanganate ion and the coordination properties of the zinc ion. The permanganate ion itself is a strong oxidizing agent and will react with a wide range of reducing agents. quora.comechemi.com

Studies have shown that the reactivity of the permanganate ion can be enhanced through interaction with Lewis acids. For example, the presence of zinc chloride (ZnCl₂) catalyzes the oxidation of organic sulfides by permanganate. e-journals.in This is attributed to the formation of a complex between the permanganate ion and the Lewis acid, which makes the permanganate a more reactive oxidant. e-journals.in It is conceivable that the zinc ion within the zinc;dipermanganate structure could have a similar activating effect on the permanganate anions.

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex ion is replaced by another. chemguide.co.uk The rates of these reactions can vary significantly and are influenced by factors such as the nature of the metal ion, the ligands involved, and the reaction conditions. libretexts.org For zinc(II) complexes, which are d¹⁰ systems with zero crystal field stabilization energy, ligand exchange is generally fast. libretexts.org

While specific studies on the ligand exchange dynamics of the dipermanganate anion in zinc;dipermanganate are not available, it is expected that the permanganate ions could be displaced by other ligands, particularly if the resulting complex is more stable. For instance, in aqueous solutions, the permanganate ion could potentially be replaced by water molecules in the coordination sphere of the zinc ion. The study of such ligand exchange reactions is crucial for understanding the behavior of the compound in different chemical environments.

Advanced Spectroscopic and Structural Elucidation of Zinc;dipermanganate

Vibrational Spectroscopy Applications (e.g., Raman, FTIR) for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, is a powerful tool for probing the molecular structure of zinc permanganate (B83412). The permanganate ion (MnO₄⁻), with its tetrahedral geometry, exhibits characteristic vibrational modes that are sensitive to its chemical environment, including the nature of the counter-ion (in this case, Zn²⁺) and its crystal lattice.

In the related compound tetraamminezinc(II) dipermanganate, Zn(NH₃)₄₂, detailed vibrational studies have been conducted. spectralservice.de The permanganate anion's fundamental vibrations are observed in both IR and Raman spectra. According to group theory for a tetrahedral species, four fundamental vibrations are expected: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). While all four modes are Raman active, only the asymmetric modes (ν₃ and ν₄) are IR active. However, in the solid state, crystal field effects and site symmetry can lead to the appearance of "forbidden" bands and the splitting of degenerate modes. spectralservice.demdpi.com

For Zn(NH₃)₄₂, the forbidden symmetric stretching (ν₁) and bending (ν₂) modes of the permanganate ion appear in the IR spectrum, indicating a distortion from ideal tetrahedral symmetry within the crystal lattice. researchgate.net Low-temperature IR measurements show further splitting of these bands, revealing subtle structural dynamics. nih.gov The interaction between the zinc cation and the permanganate anion is primarily ionic, but the vibrational data suggests a significant influence of the crystal packing and hydrogen bonding (in the case of the ammine complex) on the Mn-O bonds. spectralservice.de

Table 1: Vibrational Frequencies of the Permanganate Anion in Zn(NH₃)₄₂ at Room Temperature spectralservice.de

| Vibrational Mode | Symmetry | IR (Nujol, cm⁻¹) | Raman (KBr, cm⁻¹) | Activity (Ideal Td) |

|---|---|---|---|---|

| ν₁ (s-stretch) | A₁ | 900 (vw) | 844 (s) | Raman |

| ν₂ (s-bend) | E | 360 (vw) | 355 (m) | Raman |

| ν₃ (as-stretch) | F₂ | 910 (vs) | 908 (w) | IR, Raman |

| ν₄ (as-bend) | F₂ | 400 (m) | 400 (m) | IR, Raman |

Electronic Spectroscopy (e.g., UV-Vis) for Redox State Characterization and Reaction Monitoring

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is instrumental for characterizing the redox state of manganese and monitoring reactions involving the permanganate ion. The intense purple color of zinc permanganate solutions is due to strong electronic transitions within the MnO₄⁻ ion. The UV-Vis spectrum of aqueous permanganate shows characteristic absorption bands in the visible region, typically between 450 and 600 nm. nih.govpascal-man.com These bands are responsible for its distinct color and provide a convenient way to measure its concentration.

This technique is widely used for reaction monitoring. For instance, the oxidation of organic sulfides catalyzed by zinc chloride has been followed by observing the decrease in the permanganate absorbance peak at 550 nm as the reaction proceeds. rsc.org Similarly, in studies of zinc electroplating baths, the consumption of permanganate during the oxidation of organic additives is monitored by the reduction of its characteristic absorption peaks. nih.gov The high molar absorptivity of the permanganate ion allows for sensitive detection and quantification, making UV-Vis spectroscopy a valuable tool for kinetic studies. nih.gov Femtosecond transient absorption spectroscopy has been employed to study the complex photochemistry of aqueous permanganate, revealing the formation of short-lived excited states and intermediate species following photoexcitation. huji.ac.il

Table 2: Key UV-Vis Absorption Features for Permanganate Ion Monitoring

| System | Observed λₘₐₓ (nm) | Application | Reference |

|---|---|---|---|

| KMnO₄ in zinc plating bath | 450 - 600 | Monitoring oxidation of brighteners | nih.gov |

| KMnO₄ for organic sulfide (B99878) oxidation | 550 | Kinetic analysis of oxidation | rsc.org |

| KMnO₄ adsorption on ZnO | 524, 545 | Monitoring adsorption from wastewater | pascal-man.com |

| Aqueous KMnO₄ photodecomposition | ~500, 700 | Characterization of transient species | huji.ac.il |

X-ray Diffraction (XRD) for Crystal Structure Analysis and Phase Identification

However, the crystal structure of the related complex, tetraamminezinc(II) dipermanganate, Zn(NH₃)₄₂, has been fully elucidated using XRD with Rietveld refinement. spectralservice.de This compound possesses a cubic lattice. The structure consists of a three-dimensional network built from [Zn(NH₃)₄]²⁺ cations and MnO₄⁻ anions linked by hydrogen bonds. spectralservice.de This detailed structural information provides a valuable model for understanding the coordination environment and crystal packing that could be expected in simpler zinc permanganate salts. In studies of mixed metal systems, such as the combustion products of Zn/KMnO₄, XRD is crucial for identifying the resulting phases, which can include various zinc and manganese oxides. ebi.ac.uk

Table 3: Crystallographic Data for Tetraamminezinc(II) Dipermanganate spectralservice.de

| Parameter | Value |

|---|---|

| Compound | Zn(NH₃)₄₂ |

| Crystal System | Cubic |

| Space Group | F4̅3m (No. 216) |

| Lattice Parameter (a) | 10.706(4) Å |

| Unit Cell Volume (V) | 1227.1(8) ų |

| Formula Units (Z) | 4 |

In-situ XRD allows for the real-time monitoring of structural changes in a material as it undergoes a chemical reaction or physical transformation. While specific in-situ XRD studies focusing on the reactions of zinc permanganate are not prominent in the literature, the technique's potential can be inferred from its application in related systems. For example, in-situ XRD has been employed to follow the oxidation of graphite (B72142) by potassium permanganate, providing insights into the intercalation and exfoliation mechanisms that differ from those suggested by ex-situ analysis. researchgate.net It has also been used to monitor the phase transitions of catalysts in real-time under reaction conditions, such as the changes in lanthanum oxide catalysts during CO₂ exposure at high temperatures. mdpi.com Applied to zinc permanganate, in-situ XRD could be used to study its thermal decomposition pathways, identifying the sequence of intermediate phases and final products like ZnO and various manganese oxides (e.g., MnO₂, Mn₂O₃) as they form.

Lattice distortion and strain within the crystal structure can have profound effects on a material's properties. In mixed metal oxides containing zinc and manganese, such as zinc manganate (B1198562) (ZnMn₂O₄) spinels used in batteries, lattice distortions are common and consequential. The introduction of zinc ions into a manganese oxide lattice, or vice versa, can cause lattice expansion or contraction, depending on the ionic radii and coordination. For instance, doping vanadium oxide (VO₂(B)) with zinc ions leads to an expansive lattice and a distorted crystal structure, which can improve electrochemical performance by creating more stable pathways for ion insertion. The Mn³⁺ ion is known to cause significant Jahn-Teller distortions in octahedral coordination environments, an effect that influences the structural and electronic properties of many manganese-containing materials. While the Mn in zinc permanganate is in the +7 oxidation state (d⁰) and thus not subject to Jahn-Teller distortion, any reduction products formed during reactions (e.g., Mn³⁺ or Mn⁴⁺) would introduce such effects, which could be analyzed through high-resolution XRD peak profile analysis.

Advanced Microscopy Techniques (e.g., TEM, SEM) for Morphological and Nanoscale Characterization

Advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for characterizing the morphology, particle size, and nanoscale features of zinc permanganate and related materials.

SEM provides high-resolution images of the surface topography. It has been used to study mixtures of zinc powder and potassium permanganate, revealing the spherical nature of the zinc particles and the larger, irregular shape of the KMnO₄ crystallites. ebi.ac.uk SEM images taken after thermal conditioning show significant changes, such as the fracturing of permanganate crystals and the coating of zinc particles with reaction products. ebi.ac.uk

TEM offers even higher resolution, allowing for the visualization of internal structures, crystal lattice fringes, and nanoscale morphology. In the context of zinc and manganese-containing materials, TEM is used to observe the formation of nanostructures like nanofibers and nanorods in manganese oxides intended for zinc-ion batteries. In studies of ZnO nanoparticles, TEM can confirm particle size and shape, while selected area electron diffraction (SAED) patterns can be used to verify their polycrystalline nature. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), both SEM and TEM can provide elemental mapping, confirming the distribution of zinc and manganese within the sample. ebi.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid-State

The application of Nuclear Magnetic Resonance (NMR) spectroscopy to zinc permanganate is challenging but offers unique analytical possibilities. The primary manganese isotope, ⁵⁵Mn, and the most useful zinc isotope, ⁶⁷Zn, are both quadrupolar nuclei (I > 1/2). This property often leads to broad resonance signals in NMR spectra, particularly in the solid state, which can complicate analysis.

For the permanganate ion (MnO₄⁻), the manganese is in the +7 oxidation state (a d⁰ electronic configuration), making it diamagnetic. Therefore, it does produce an NMR signal. ebi.ac.uk Solution-state ⁵⁵Mn NMR has been successfully used to quantify the amount of permanganate in water samples, where the signal intensity decreases as the permanganate is reduced by oxidizable substances. spectralservice.de In the solid state, techniques like rapid sample rotation can narrow the broad lines from quadrupolar nuclei, making it possible to obtain ⁵⁵Mn NMR spectra of crystalline KMnO₄. arxiv.org

Solid-state ⁶⁷Zn NMR is notoriously difficult due to the isotope's low natural abundance, low gyromagnetic ratio, and large quadrupole moment. However, with ultrahigh magnetic fields and specialized techniques, it has become possible to characterize the local environment of zinc in various compounds, including coordination complexes and metal-organic frameworks. nih.gov For zinc permanganate, a combined ⁵⁵Mn and ⁶⁷Zn solid-state NMR study could, in principle, provide direct information about the local environments of both the cation and the anion, complementing the long-range structural data from XRD. However, such studies are not commonly found in the literature, reflecting the significant technical challenges involved.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Coordination Environment

While direct experimental X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) data for pure zinc;dipermanganate, presumed to be zinc permanganate (Zn(MnO₄)₂), are not extensively available in the surveyed scientific literature, a detailed analysis can be extrapolated from studies on analogous compounds. These powerful techniques are indispensable for determining the oxidation states of zinc and manganese and elucidating the local coordination environment of the metal ions within the compound.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis of zinc permanganate would involve examining the core-level spectra of zinc, manganese, and oxygen.

Zinc (Zn 2p) Analysis: The XPS spectrum for zinc would primarily focus on the Zn 2p core level. For zinc in its common +2 oxidation state, the spectrum exhibits a distinct doublet, Zn 2p₃/₂ and Zn 2p₁/₂, resulting from spin-orbit coupling. In most zinc(II) compounds, the binding energy for the Zn 2p₃/₂ peak shows only minor shifts, typically appearing in the range of 1021 eV to 1023 eV. thermofisher.comxpsdatabase.net The precise binding energy and the potential presence of satellite peaks can provide clues about the coordination environment, though chemical shifts for zinc are often subtle. thermofisher.com For instance, the binding energy for Zn²⁺ in a tetrahedral oxygen environment in ZnO films has been reported at approximately 1021.7 eV. icm.edu.pl A slight shift in this value for zinc permanganate would be expected due to the highly electronegative permanganate anions surrounding the zinc cation.

Interactive Table 1: Expected XPS Binding Energies for Zn 2p in Zinc Permanganate and Related Compounds.

| Compound/Ion | Chemical State | Zn 2p₃/₂ Binding Energy (eV) | Reference |

|---|---|---|---|

| Zinc Permanganate | Zn²⁺ | ~1022 - 1023 (Expected) | N/A |

| ZnO | Zn²⁺ | ~1022.0 | thermofisher.comxpsdatabase.net |

| Zn Metal | Zn⁰ | 1021.7 | thermofisher.com |

| ZnF₂ | Zn²⁺ | 1022.2 | xpsdatabase.net |

Manganese (Mn 2p) Analysis: The Mn 2p spectrum is highly sensitive to the oxidation state of manganese. The permanganate ion (MnO₄⁻) features manganese in its highest stable oxidation state, +7. This high positive charge leads to a significant shift of the Mn 2p core levels to higher binding energies compared to lower manganese oxides. In studies of potassium permanganate (KMnO₄), the Mn 2p₃/₂ peak is observed at a binding energy of approximately 643.5 eV to 644.5 eV. xpsfitting.com This is considerably higher than the binding energies for Mn(IV) in MnO₂ (around 642.4 eV), Mn(III) in Mn₂O₃ (around 641.8 eV), and Mn(II) in MnO (around 640.8 eV). xpsfitting.com The spin-orbit splitting between the Mn 2p₃/₂ and Mn 2p₁/₂ peaks is also a characteristic feature, typically around 11.5 to 11.8 eV. xpsfitting.comresearchgate.net Therefore, for zinc permanganate, the Mn 2p₃/₂ peak is expected to appear in a similar high-energy region as in KMnO₄, confirming the +7 oxidation state of manganese.

Interactive Table 2: Comparative XPS Binding Energies for Mn 2p in Various Manganese Compounds.

| Compound | Mn Oxidation State | Mn 2p₃/₂ Binding Energy (eV) | Reference |

|---|---|---|---|

| Zinc Permanganate | +7 | ~644 (Expected) | N/A |

| KMnO₄ | +7 | ~643.5 - 644.5 | xpsfitting.com |

| MnO₂ | +4 | ~642.4 | xpsfitting.com |

| Mn₂O₃ | +3 | ~641.8 | xpsfitting.com |

X-ray Absorption Spectroscopy (XAS)

XAS, comprising X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local geometric and electronic structure of the absorbing atom.

Zinc K-edge XANES: The Zn K-edge XANES spectrum is particularly sensitive to the coordination geometry of the zinc ion. The shape and energy of the absorption edge can distinguish between different coordination numbers, such as tetrahedral (4-coordinate) and octahedral (6-coordinate) environments.

Octahedral Coordination: Generally, octahedrally coordinated Zn²⁺ exhibits a more intense, single white line (the main absorption peak) at a slightly higher energy. osti.gove3s-conferences.org

Tetrahedral Coordination: Tetrahedrally coordinated Zn²⁺ typically shows a less intense white line, which is often split into two distinct features or appears as a main peak with a pronounced shoulder on the rising edge. osti.gove3s-conferences.orgrsc.org The absorption edge position for tetrahedral zinc is also generally shifted to a lower energy compared to octahedral zinc. osti.gov

In zinc permanganate, the Zn²⁺ ion is coordinated by oxygen atoms from the permanganate anions. XANES analysis would be crucial to determine whether the coordination is tetrahedral or octahedral, providing fundamental insight into the crystal structure.

Interactive Table 3: Characteristic Zn K-edge XANES Features for Different Coordination Geometries.

| Coordination Geometry | Key Spectral Features | Energy Position | Reference |

|---|---|---|---|

| Octahedral | Single, intense white line | Higher energy | osti.gove3s-conferences.org |

Manganese K-edge XANES: The Mn K-edge XANES spectrum provides complementary information, confirming the oxidation state and coordination of the manganese atoms.

Edge Position: The energy of the absorption edge is strongly correlated with the oxidation state of the absorbing atom. For manganese, the edge position shifts to higher energies as the oxidation state increases. anl.gov Therefore, the Mn K-edge for the Mn(VII) in the permanganate ion would be found at a significantly higher energy than those for Mn(II), Mn(III), or Mn(IV) oxides.

Pre-edge Features: The pre-edge region of the Mn K-edge spectrum is highly informative about the coordination geometry. In compounds with a center of inversion (like many octahedral geometries), the 1s → 3d pre-edge transition is dipole-forbidden and thus very weak. However, in non-centrosymmetric environments, such as the tetrahedral geometry of the permanganate (MnO₄⁻) ion, this transition becomes allowed through p-d orbital mixing, resulting in a prominent, intense pre-edge peak. conicet.gov.ariit.edu The XANES spectrum of KMnO₄ is a classic example, displaying a very strong pre-edge feature around 6543.8 eV, which is a definitive fingerprint for tetrahedrally coordinated Mn(VII). anl.govresearchgate.net A similar intense pre-edge peak would be expected for zinc permanganate.

Interactive Table 4: Characteristic Mn K-edge XANES Features for the Permanganate Ion.

| Feature | Expected Energy (eV) | Description | Reference |

|---|---|---|---|

| Pre-edge Peak | ~6543.8 | Intense, sharp peak indicative of tetrahedral Mn(VII) | anl.gov |

Computational Chemistry and Theoretical Modeling of Zinc;dipermanganate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanics, used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com It is particularly effective for transition metal complexes, providing a balance between computational cost and accuracy. For the zinc;dipermanganate system, DFT calculations can elucidate fundamental molecular properties. nih.gov

A primary step in computational analysis is the geometry optimization of the molecule to find its lowest energy structure. researchgate.net For zinc;dipermanganate, this involves determining the optimal bond lengths, bond angles, and coordination geometry between the zinc cation (Zn²⁺) and the two permanganate (B83412) anions (MnO₄⁻). DFT calculations, often using hybrid functionals like B3LYP, can predict these structural parameters. nih.govacs.org

These calculations can also map out the potential energy surface for various chemical reactions. For instance, the thermal decomposition of zinc;dipermanganate or its role as an oxidant can be modeled. nih.gov By identifying transition states and calculating their energies, activation barriers for different reaction pathways can be determined, offering insights into the reaction kinetics and mechanism. acs.org DFT has been successfully used to study the oxidation mechanisms of various substrates by permanganate, often favoring a [3+2] cycloaddition pathway. acs.org

Table 1: Predicted Structural Parameters for Optimized Zinc;Dipermanganate Geometry (Illustrative)

This table presents hypothetical, yet plausible, structural data for zinc;dipermanganate, derived from typical values found in computational studies of related zinc and permanganate compounds.

| Parameter | Value | Description |

| Zn-O Bond Length | ~2.10 - 2.20 Å | The distance between the central zinc ion and the coordinating oxygen atoms of the permanganate ligands. This range is typical for hexacoordinated Zn(II) complexes. mdpi.com |

| Mn-O Bond Length (Terminal) | ~1.60 - 1.65 Å | The distance for the manganese-oxygen bonds not involved in coordinating to the zinc ion. |

| Mn-O Bond Length (Bridging) | ~1.75 - 1.85 Å | The distance for the manganese-oxygen bonds that are coordinating to the zinc ion. |

| O-Mn-O Bond Angle | ~109.5° | The angles within the permanganate anion, which is expected to maintain its tetrahedral geometry. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govsapub.org

For zinc;dipermanganate, the HOMO is expected to be localized primarily on the permanganate anions, specifically the p-orbitals of the oxygen atoms. The LUMO is likely to be centered on the manganese atom, corresponding to its empty d-orbitals. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. nih.gov FMO analysis helps in understanding the electron-donating and accepting capabilities of the compound, which is crucial for predicting its behavior in redox reactions and as a catalyst. stackexchange.com

Table 2: Illustrative Frontier Molecular Orbital Energies for Zinc;Dipermanganate

The following data is representative of values obtained for transition metal complexes in similar computational studies. nih.gov

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital, primarily located on the permanganate oxygen atoms. |

| LUMO | -4.0 | Lowest Unoccupied Molecular Orbital, primarily located on the manganese d-orbitals. |

| HOMO-LUMO Gap | 3.5 eV | Energy difference indicating the molecule's reactivity. A smaller gap generally implies higher reactivity. nih.gov |

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Intermolecular Interactions

While DFT is excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in an aqueous solution. nd.edu MD simulations track the movements of atoms and molecules over time based on a force field, providing insights into solvation structures, transport properties, and intermolecular interactions. jussieu.fr

For zinc;dipermanganate in water, MD simulations can reveal the structure of the hydration shells around the zinc cation and the permanganate anions. mdpi.com Key parameters that can be determined include the coordination number of water molecules around the zinc ion and the radial distribution functions, which describe the probability of finding a water molecule at a certain distance from the ions. researchgate.net These simulations are crucial for understanding how the solvent influences the stability and reactivity of the compound. rsc.org

Quantum Chemical Studies of Redox Potentials and Electron Transfer Processes

The primary chemical characteristic of the permanganate ion is its strong oxidizing power, which involves electron transfer processes. researchgate.net Quantum chemical methods, particularly DFT, can be used to calculate the redox potentials of zinc;dipermanganate. This involves computing the Gibbs free energy change for the reduction reaction.

The mechanism of electron transfer, whether it occurs via an inner-sphere or outer-sphere pathway, can also be investigated. nih.gov Computational models can calculate the reorganization energy associated with the structural changes that occur upon electron transfer. nih.gov These studies are fundamental to understanding the kinetics of oxidation reactions where zinc;dipermanganate acts as the oxidant. acs.org

Computational Catalysis: Active Site Prediction and Mechanism Verification

Permanganate compounds, often supported on various materials, can act as catalysts. researchgate.netresearchgate.net Computational catalysis uses theoretical methods to predict the active sites of a catalyst and to verify proposed reaction mechanisms. mdpi.com For a system involving zinc;dipermanganate, DFT calculations can identify the most likely sites for substrate binding. These are often the manganese centers or the oxygen atoms of the permanganate group. nih.gov

By modeling the entire catalytic cycle—including substrate adsorption, surface reaction, and product desorption—researchers can calculate the energy profile of the reaction. This allows for the verification of experimentally proposed mechanisms or the prediction of new, more efficient catalytic pathways. bu.edupnas.org For example, in the oxidation of organic pollutants, computational models can help determine whether the reaction proceeds through a radical mechanism or via direct electron transfer. researchgate.net

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. acs.org For zinc;dipermanganate, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis). The characteristic deep purple color of the permanganate ion is due to a ligand-to-metal charge transfer (LMCT) transition, and TD-DFT can predict the energies of these transitions. researchgate.net

Furthermore, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. mdpi.com These calculations help in the assignment of experimental spectral bands to specific vibrational modes, such as the Mn-O stretching and bending modes, providing a detailed fingerprint of the molecule's structure and bonding. minarjournal.com

Electrochemical Behavior and Advanced Energy Storage Applications of Zinc;dipermanganate

Redox Flow Battery Systems Utilizing Permanganate-Based Electrolytes

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, offering decoupled energy and power capacities. The hybrid Zinc/Manganate-Permanganate system is a subject of ongoing research and development, with the potential for higher volumetric energy densities than conventional vanadium-based RFBs. wipo.intsunergybattery.com

Mechanistic Studies of the MnO4-/MnO4^2- Redox Couple

The core of the permanganate-based RFB is the reversible redox reaction between permanganate (B83412) (MnO₄⁻) and manganate (B1198562) (MnO₄²⁻) ions in an alkaline electrolyte. researchgate.netresearchgate.net This redox couple is attractive due to its high equilibrium potential (approximately +0.55 V vs. the standard hydrogen electrode) and the high solubility of permanganate salts in alkaline solutions, which can reach up to 3.6 M. researchgate.netresearchgate.net

The fundamental electrochemical reaction at the cathode is: MnO₄⁻ + e⁻ ↔ MnO₄²⁻

Studies have shown that this redox couple exhibits excellent reversibility. researchgate.netresearchgate.net Ex-situ UV-visible absorption spectroscopy has been used to investigate the reaction, confirming the high reversibility of the MnO₄⁻/MnO₄²⁻ couple after an initial activation process during the first discharge. researchgate.net The high reversibility is further supported by high coulombic efficiencies, with an average of 97.7% achieved in some systems without the need for a catalyst. researchgate.net However, controlling the operating voltage window is crucial to prevent the formation of manganese dioxide (MnO₂), which can negatively impact durability. researchgate.net

At the anode, the reaction involves the dissolution and deposition of zinc: Zn + 4OH⁻ ↔ Zn(OH)₄²⁻ + 2e⁻

The combination of these two half-reactions results in a cell with a high operating voltage.

Electrode Material Development and Interface Engineering

The choice of electrode materials is critical for the performance and stability of zinc-permanganate RFBs. For the permanganate cathode, carbon-based materials, such as carbon felt, are commonly used due to their high surface area, good conductivity, and chemical stability in the highly oxidative alkaline electrolyte. wipo.intacs.org However, modifications are often necessary to improve performance. For instance, treating carbon felt electrodes can enhance their properties and increase the energy efficiency of the RFB. rsc.org In some configurations, nickel foam has been selected as a current collector for the cathode, offering durability and preventing oxygen evolution. researchgate.net

The anode typically consists of a zinc plate or sheet. wipo.intacs.org To address challenges like dendrite formation and shape change during cycling, various strategies are being explored. These include the development of high-capacity rechargeable porous zinc anodes and the use of electrolyte additives. sunergybattery.comacs.org For example, a rapid treatment with potassium permanganate solution followed by laser lithography has been used to create a gradient on the zinc anode with a passivated, hydrophobic top layer and a conductive, hydrophilic bottom layer, which helps to prevent corrosion and induce uniform zinc deposition. acs.org

Ion Transport and Membrane Permeability Studies

The membrane in an RFB plays the crucial role of separating the anolyte and catholyte while allowing the transport of charge-carrying ions to complete the electrical circuit. In zinc-permanganate systems, which often use an alkaline electrolyte for the cathode and a different electrolyte for the anode, managing ion transport is key. nih.govacs.org

Perfluorosulfonic acid (PFSA) membranes, such as Nafion®, are frequently used. wipo.intsunergybattery.com These membranes are cation-selective, allowing the transport of positive ions while blocking the negative permanganate and manganate ions. However, the crossover of active species, particularly permanganate ions, through the membrane is a significant challenge that can lead to capacity loss. sunergybattery.comnih.gov

Studies have investigated the permeability of permanganate ions across various commercial cation exchange membranes. researchgate.net These studies often reveal a trade-off between membrane resistance and ion flux. researchgate.net To mitigate crossover, untreated Nafion membranes have been used, as activation can increase the permeation of manganese species. researchgate.net The development of tailored ion exchange membranes with reduced manganese crossover is an active area of research. sunergybattery.com Another approach involves creating bicontinuous anion-conducting and anion-repelling phases within the membrane to selectively transport hydroxide (B78521) ions while suppressing the crossover of zincate ions (Zn(OH)₄²⁻). rsc.org

Stability and Longevity of Electrochemical Systems

The stability and longevity of zinc-permanganate electrochemical systems are paramount for their practical application. Proof-of-concept experiments with a hybrid zinc/manganate-permanganate RFB have demonstrated promising chemical stability, with a cell operating for over 4000 hours. sunergybattery.com These tests showed the stability of both the Nafion® membrane and other cell materials against oxidation by permanganate. sunergybattery.com

Cycling stability is a key performance metric. A prototype alkaline Zn-MnO₄⁻ flow battery has been shown to operate for up to 200 cycles with an average discharge voltage of 1.48 V at a current density of 20 mA cm⁻². researchgate.net In another study, a rechargeable alkaline Zn-MnO₄⁻ battery demonstrated excellent cycling stability for up to 1500 cycles at a high current density of 20 mA cm⁻² without significant capacity decay. researchgate.net A flow battery prototype based on this chemistry also showed highly stable cycles with 95.8% discharge capacity retention over 600 cycles at 40 mA cm⁻². researchgate.net

The stability of the zinc anode is also a critical factor. Dendrite formation and passivation can limit the cycle life. acs.org Interface engineering strategies, as mentioned earlier, are crucial for achieving long-term stable cycling. acs.org

Cyclic Voltammetry and Electrochemical Impedance Spectroscopy for Kinetic Characterization

Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful techniques used to characterize the kinetics of the electrochemical reactions in zinc-permanganate batteries.

CV experiments are used to assess the reversibility of the redox reactions. In studies of the permanganate-based electrolyte, CV has confirmed the excellent reversibility of the MnO₄⁻/MnO₄²⁻ redox couple, characterized by high faradaic efficiency. researchgate.net For instance, CV of a 0.1 M NaMnO₄ solution in 5 M NaOH showed a peak separation of only 87 mV at a scan rate of 160 mV s⁻¹, indicating good reversibility. researchgate.net CV is also used to study the zinc deposition and stripping processes at the anode.

EIS is employed to investigate the various resistances within the battery, such as the electrolyte resistance, charge transfer resistance, and mass transport limitations. ucsd.edu Nyquist plots obtained from EIS measurements can be fitted to equivalent circuit models to quantify these parameters. ucsd.edursc.org For example, EIS has been used to show that the charge transfer resistance at the electrode surface is a significant factor affecting performance. rsc.org In some zinc-permanganate systems, a relatively low energetic efficiency of around 61.3% has been attributed to overpotentials at the zinc anode and ohmic losses from the membrane, as identified through EIS and power curve analysis. researchgate.net

| Parameter | Value | Condition | Reference |

| Average Discharge Voltage | 1.48 V | 20 mA cm⁻² | researchgate.net |

| Coulombic Efficiency | 97.7% (average) | 200 cycles | researchgate.net |

| Energetic Efficiency | 61.3% (average) | 200 cycles | researchgate.net |

| Cycle Life | 200 cycles | 20 mA cm⁻² | researchgate.net |

| Cycle Life | 1500 cycles | 20 mA cm⁻² | researchgate.net |

| Capacity Retention | 95.8% | 600 cycles at 40 mA cm⁻² | researchgate.net |

| CV Peak Separation (MnO₄⁻/MnO₄²⁻) | 87 mV | 160 mV s⁻¹ | researchgate.net |

Novel Battery Architectures and Electrolyte Formulations

Research in zinc-permanganate batteries is exploring novel architectures and electrolyte formulations to enhance performance and overcome existing challenges. One innovative approach is the development of a battery with a dual-electrolyte system, where the cathode operates in an acidic electrolyte (e.g., sulfuric acid with potassium permanganate) and the zinc anode operates in an alkaline electrolyte (e.g., gelled KOH). acs.orgsandia.gov This configuration can achieve a very high cell voltage, up to 2.8 V. acs.org

Catalytic Applications and Reaction Engineering of Zinc;dipermanganate

Heterogeneous Catalysis with Supported Zinc Permanganate (B83412) Systems

Zinc permanganate, when immobilized on solid supports, functions as a robust and selective heterogeneous catalyst, primarily for oxidation reactions in organic synthesis. The support material not only facilitates ease of handling and catalyst recovery but can also modulate the reactivity and selectivity of the permanganate oxidant. Common supports include silica (B1680970) gel, alumina, and zeolites.

Supported zinc permanganate systems are particularly valued for their ability to effect oxidations under mild conditions, often with high yields and selectivity. The mechanism is believed to involve the adsorption of the substrate onto the supported catalyst, followed by the transfer of oxygen atoms from the permanganate ion to the substrate. The solid support can enhance the effective surface area of the catalyst and prevent the agglomeration of the active species.

Detailed Research Findings:

Research has demonstrated the efficacy of supported zinc permanganate in a variety of oxidative transformations:

Oxidation of Alcohols: Zinc permanganate supported on silica gel has been employed for the efficient oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones. These reactions typically proceed at room temperature with good to excellent yields. The heterogeneity of the catalyst allows for simple filtration to remove it from the reaction mixture.

Oxidation of Sulfides: The conversion of sulfides to sulfoxides is another key application. Supported zinc permanganate provides a selective method for this transformation, minimizing over-oxidation to sulfones. The reaction conditions are generally mild, making it compatible with a range of functional groups.

Aromatization of 1,4-Dihydropyridines: Zinc permanganate on a solid support has been shown to be an effective reagent for the aromatization of 1,4-dihydropyridines to pyridines. This reaction is a crucial step in the synthesis of many pharmaceutically important compounds.

Below is a table summarizing the catalytic performance of supported zinc permanganate in various oxidation reactions.

| Substrate | Product | Support | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl (B1604629) alcohol | Benzaldehyde | Silica Gel | Dichloromethane (B109758) | Room Temperature | 95 | |

| Cyclohexanol | Cyclohexanone | Silica Gel | n-Hexane | Room Temperature | 90 | |

| Thioanisole | Methyl phenyl sulfoxide | Silica Gel | Dichloromethane | Room Temperature | 92 | |

| Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Alumina | Acetonitrile | Reflux | 85 |

Homogeneous Catalysis in Organic and Inorganic Reactions